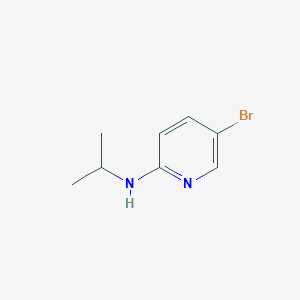

5-bromo-N-isopropylpyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-propan-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZUXTPLNJIIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651963 | |

| Record name | 5-Bromo-N-(propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443339-43-3 | |

| Record name | 5-Bromo-N-(propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 5 Bromo N Isopropylpyridin 2 Amine

Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. In the context of 5-bromo-N-isopropylpyridin-2-amine, the bromine atom at the C5-position serves as an excellent handle for coupling with various aryl and heteroaryl boronic acids or esters. This reaction facilitates the synthesis of 5-aryl-N-isopropylpyridin-2-amine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

While specific studies on this compound are not extensively detailed, research on analogous compounds such as 5-bromo-2-methylpyridin-3-amine provides a clear precedent for this transformation. The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base and a suitable solvent system.

Detailed Research Findings: In a study involving the analogous 5-bromo-2-methylpyridin-3-amine, the Suzuki coupling was successfully performed with a range of arylboronic acids. The typical reaction conditions involved heating the bromo-aminopyridine with the boronic acid (1.18 mmol), a palladium catalyst (5 mol%), and potassium phosphate (K₃PO₄) as the base in a 1,4-dioxane/water solvent mixture at temperatures between 85–95 °C for over 15 hours. The results indicated that the electronic nature of the substituents on the arylboronic acid, whether electron-donating or electron-withdrawing, did not significantly impact the reaction yields. This robustness highlights the broad applicability of the Suzuki-Miyaura reaction for functionalizing the pyridine (B92270) core.

The general reaction scheme is as follows:

Scheme 1: General Suzuki-Miyaura coupling reaction of this compound.

The following table summarizes the outcomes of Suzuki-Miyaura coupling reactions performed on a closely related substrate, 5-bromo-2-methylpyridin-3-amine, which serves as a model for the expected reactivity of this compound.

| Arylboronic Acid Coupling Partner | Resulting Product Structure | Notes |

|---|---|---|

| Phenylboronic acid | 5-phenyl-N-isopropylpyridin-2-amine | The foundational coupling reaction, typically proceeds with high yield. |

| 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-N-isopropylpyridin-2-amine | Electron-donating groups on the boronic acid are well-tolerated. |

| 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-N-isopropylpyridin-2-amine | Electron-withdrawing groups do not impede the reaction. |

| 4-Iodophenylboronic acid | 5-(4-iodophenyl)-N-isopropylpyridin-2-amine | Halogenated boronic acids are effective, yielding products that can be used in subsequent cross-coupling reactions. |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 5-(3,5-bis(trifluoromethyl)phenyl)-N-isopropylpyridin-2-amine | Sterically hindered and strongly electron-withdrawing partners can be successfully coupled. |

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds. wikipedia.org This reaction is instrumental in synthesizing aryl amines from aryl halides. wikipedia.org For this compound, this methodology can be applied to introduce an additional aryl or heteroaryl group at the secondary amine position, leading to the formation of N-aryl-N-isopropyl-5-bromopyridin-2-amine derivatives. This transformation significantly expands the molecular complexity and allows for the synthesis of diverse compound libraries.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org

Detailed Research Findings: While specific examples utilizing this compound are not prevalent in the literature, extensive studies on the Buchwald-Hartwig amination of other halopyridines provide a reliable framework for predicting its reactivity. researchgate.netresearchgate.net The reaction typically requires a palladium source, such as palladium(II) acetate [Pd(OAc)₂], a phosphine ligand, and a base. The choice of ligand is critical for the reaction's success and has evolved over time to include bulky, electron-rich phosphines that promote the key steps of the catalytic cycle. wikipedia.org

For the N-arylation of a substrate like this compound, a common set of conditions would involve:

Palladium Catalyst: A palladium precursor like Pd(OAc)₂ or a pre-formed palladium-ligand complex.

Ligand: A bulky, electron-rich phosphine ligand such as Xantphos or one of the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos).

Base: A strong, non-nucleophilic base is required for the deprotonation step. Cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) are frequently used. researchgate.netresearchgate.net

Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically employed.

The general reaction is depicted below:

Scheme 2: Hypothetical Buchwald-Hartwig N-arylation of this compound.

The following table outlines potential coupling partners and the expected reaction parameters based on established protocols for similar aminopyridine substrates.

| Amine Coupling Partner | Typical Catalyst System | Base | Expected Product |

|---|---|---|---|

| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 5-bromo-N-isopropyl-N-phenylpyridin-2-amine |

| 4-Methoxyaniline | Pd₂(dba)₃ / XPhos | NaOtBu | 5-bromo-N-(4-methoxyphenyl)-N-isopropylpyridin-2-amine |

| Pyrrolidine | Pd(OAc)₂ / BINAP | K₃PO₄ | 5-bromo-2-(N-isopropylpyrrolidin-1-yl)pyridine |

| Indole | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | 1-(5-bromo-N-isopropylpyridin-2-yl)-1H-indole |

Sonogashira Coupling and Other C(sp²)-C(sp) Coupling Reactions

The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between a vinyl or aryl halide (an sp² carbon) and a terminal alkyne (an sp carbon). This reaction is co-catalyzed by palladium and copper complexes and is conducted under mild conditions, making it a valuable tool in organic synthesis. For this compound, the C5-bromo position readily participates in Sonogashira coupling, allowing for the introduction of various alkynyl moieties.

Detailed Research Findings: Research on the Sonogashira coupling of 2-amino-3-bromopyridines demonstrates the feasibility and efficiency of this transformation on similar scaffolds. In these studies, the reaction of the bromopyridine with a terminal alkyne proceeds in moderate to excellent yields. The optimized conditions typically involve a palladium catalyst, a copper(I) co-catalyst, a base, and a suitable solvent.

A representative set of optimized conditions includes:

Catalyst System: A combination of a palladium source, such as palladium trifluoroacetate [Pd(CF₃COO)₂], a phosphine ligand like triphenylphosphine (PPh₃), and a copper(I) salt, typically copper(I) iodide (CuI).

Base: An amine base, such as triethylamine (Et₃N), which also serves as a solvent or co-solvent.

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is often used.

Temperature: The reaction is typically heated, often to around 100 °C, to ensure a reasonable reaction rate.

Under these conditions, a variety of terminal alkynes, including those with aryl, alkyl, and silyl substituents, can be successfully coupled to the pyridine ring.

The general reaction scheme is as follows:

Scheme 3: General Sonogashira coupling reaction of this compound.

The table below details the scope of the Sonogashira reaction with various terminal alkynes, based on data from the coupling of related 2-amino-3-bromopyridines.

| Terminal Alkyne Coupling Partner | Resulting Product Structure | Typical Yield Range |

|---|---|---|

| Phenylacetylene | N-isopropyl-5-(phenylethynyl)pyridin-2-amine | High (e.g., 96%) |

| 1-Hexyne | 5-(hex-1-yn-1-yl)-N-isopropylpyridin-2-amine | Good (e.g., 85%) |

| 3-Phenyl-1-propyne | N-isopropyl-5-(3-phenylprop-1-yn-1-yl)pyridin-2-amine | Moderate to Good |

| Trimethylsilylacetylene | N-isopropyl-5-((trimethylsilyl)ethynyl)pyridin-2-amine | High (e.g., 92%) |

| Ethynylcyclohexane | 5-(cyclohexylethynyl)-N-isopropylpyridin-2-amine | Good |

Other Functional Group Transformations

Beyond C-C and C-N bond-forming reactions at the C5 position, this compound can undergo transformations involving the pyridine nitrogen and the exocyclic amine group.

Oxidation Pathways of the Pyridine Nitrogen (N-Oxides) or Amine Group

The pyridine nitrogen atom in this compound is susceptible to oxidation, leading to the formation of the corresponding pyridine N-oxide. Pyridine N-oxides are valuable synthetic intermediates that exhibit different reactivity patterns compared to their parent pyridines. For instance, they can facilitate nucleophilic substitution at the C2 and C6 positions.

Detailed Research Findings: The oxidation of pyridines to their N-oxides is a well-established transformation. arkat-usa.org A variety of oxidizing agents can be employed, with the choice often depending on the other functional groups present in the molecule. Common reagents include:

Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this purpose. The reaction is typically carried out in a chlorinated solvent like dichloromethane (CH₂Cl₂) at or below room temperature. arkat-usa.org

Hydrogen Peroxide: A mixture of hydrogen peroxide (H₂O₂) in acetic acid can also achieve the N-oxidation of pyridines.

Caro's Acid: Peroxomonosulfuric acid (H₂SO₅), known as Caro's acid, is another powerful oxidant that can be used, particularly for aminopyridines, often under neutral or basic conditions to avoid side reactions with the amino group. arkat-usa.org

The oxidation of the secondary amine group is also a theoretical possibility, which could lead to hydroxylamines or nitrones, but this pathway is generally less favored than the oxidation of the more nucleophilic pyridine ring nitrogen under typical N-oxidation conditions. Selective N-oxidation of the pyridine ring is the expected major pathway.

Scheme 4: N-Oxidation of this compound.

Reduction of the Pyridine Ring System

The aromatic pyridine ring of this compound can be reduced to the corresponding piperidine derivative. This transformation converts the planar, aromatic heterocycle into a saturated, three-dimensional scaffold, which is of significant interest in drug discovery for accessing new chemical space.

Detailed Research Findings: The reduction of pyridine rings typically requires more forcing conditions than the reduction of benzene rings due to the electron-deficient nature of the pyridine nucleus. Common methods for this transformation include:

Catalytic Hydrogenation: This is the most common method, involving the use of hydrogen gas (H₂) under pressure in the presence of a heterogeneous catalyst. Typical catalysts include platinum (PtO₂, Adams' catalyst), palladium (Pd/C), or rhodium (Rh/C). The reaction is often performed in an acidic medium (e.g., acetic acid or HCl) to protonate the pyridine nitrogen, which facilitates the reduction.

Chemical Reduction: Reagents like sodium in ethanol (B145695) (Na/EtOH) can also be used, although this method is less common now. More modern approaches might involve the use of strong hydride reagents, but these often require prior activation of the pyridine ring. For instance, N-substituted pyridinium salts can be reduced more easily using reagents like sodium borohydride (NaBH₄).

A chemo-enzymatic approach has also been described for the asymmetric dearomatization of activated pyridines, where an initial chemical reduction to a tetrahydropyridine is followed by an enzymatic reduction to yield a chiral piperidine. whiterose.ac.uk This highlights the synthetic interest in accessing these saturated heterocycles. The direct catalytic hydrogenation, however, remains the most straightforward method for complete saturation of the ring.

Scheme 5: Reduction of the pyridine ring to a piperidine.

Stereochemical Aspects and Chiral Derivatization Potential

The structure of this compound itself is achiral. However, its derivatives, particularly those synthesized via cross-coupling reactions, can exhibit interesting stereochemical properties, most notably atropisomerism.

Atropisomerism Potential: Atropisomers are stereoisomers that result from hindered rotation around a single bond. nih.gov This phenomenon is commonly observed in biaryl systems where bulky substituents at the ortho positions of the two aryl rings restrict free rotation around the C-C bond connecting them.

When this compound undergoes a Suzuki-Miyaura coupling with an ortho-substituted arylboronic acid, the resulting product has the potential to be atropisomeric. The steric hindrance created by the N-isopropylamino group at the C2-position of the pyridine ring, combined with the substituent at the ortho-position of the newly introduced aryl ring, can create a significant energy barrier to rotation around the newly formed pyridine-aryl C-C bond. nih.gov

If the rotational barrier is high enough (typically > 20–23 kcal/mol), the atropisomers can be isolated as stable, non-interconverting enantiomers at room temperature. princeton.edu The synthesis of such chiral biaryls is of great interest in asymmetric catalysis and medicinal chemistry. Asymmetric versions of the Suzuki-Miyaura coupling have been developed to produce such atropisomers with high enantioselectivity. novartis.com

Figure 1: Potential for atropisomerism in a derivative of this compound after Suzuki coupling with an ortho-substituted boronic acid. The red arrow indicates the axis of hindered rotation.

This potential for creating axially chiral molecules adds a significant dimension to the synthetic utility of this compound as a building block.

Advanced Spectroscopic and Structural Characterization of 5 Bromo N Isopropylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by mapping the chemical environments of their constituent nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of 5-bromo-N-isopropylpyridin-2-amine is expected to reveal distinct signals corresponding to the protons on the pyridine (B92270) ring and the isopropyl group.

Pyridyl Protons: The pyridine ring contains three aromatic protons. Their chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating amino group. The proton at the C6 position, being adjacent to the nitrogen, would likely appear at the most downfield position, typically in the range of δ 8.0-8.2 ppm. The proton at C4 would be influenced by the adjacent bromine and would likely resonate in the region of δ 7.5-7.7 ppm. The proton at C3, situated between the two substituents, would be expected around δ 6.5-6.7 ppm.

Isopropyl Protons: The isopropyl group will exhibit two distinct signals. The methine (-CH) proton, being attached to the nitrogen, is anticipated to appear as a septet in the δ 3.8-4.2 ppm range. The six equivalent methyl (-CH₃) protons would present as a doublet in the δ 1.2-1.4 ppm region.

Amine Proton: The N-H proton of the secondary amine is expected to produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but would likely be in the δ 4.5-5.5 ppm range.

A theoretical data table for the ¹H NMR spectrum is presented below.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 (pyridyl) | 8.0 - 8.2 | Doublet | ~2.0 |

| H-4 (pyridyl) | 7.5 - 7.7 | Doublet of doublets | ~8.5, 2.0 |

| H-3 (pyridyl) | 6.5 - 6.7 | Doublet | ~8.5 |

| -CH (isopropyl) | 3.8 - 4.2 | Septet | ~6.5 |

| -CH₃ (isopropyl) | 1.2 - 1.4 | Doublet | ~6.5 |

| N-H (amine) | 4.5 - 5.5 | Broad Singlet | N/A |

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Eight distinct carbon signals are expected.

Pyridyl Carbons: The carbon atoms of the pyridine ring will have varied chemical shifts. The carbon attached to the amine group (C2) would be significantly downfield, likely around δ 158-162 ppm. The carbon bearing the bromine atom (C5) is expected in the range of δ 105-110 ppm. The other pyridyl carbons (C3, C4, C6) would resonate between δ 110-150 ppm.

Isopropyl Carbons: The methine carbon (-CH) of the isopropyl group would appear around δ 45-50 ppm, while the two equivalent methyl carbons (-CH₃) would be found further upfield, around δ 20-25 ppm.

A theoretical data table for the ¹³C NMR spectrum is presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (pyridyl) | 158 - 162 |

| C6 (pyridyl) | 145 - 150 |

| C4 (pyridyl) | 138 - 142 |

| C3 (pyridyl) | 108 - 112 |

| C5 (pyridyl) | 105 - 110 |

| -CH (isopropyl) | 45 - 50 |

| -CH₃ (isopropyl) | 20 - 25 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Correlations would be expected between the adjacent pyridyl protons (H-3 and H-4) and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal (e.g., H-6 to C6, isopropyl -CH to its carbon, etc.).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation of a molecule, which aids in confirming its molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion. For this compound (C₈H₁₁BrN₂), the presence of bromine with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br) would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and its fragments. The exact mass of the monoisotopic molecular ion would be calculated and compared to the experimentally determined value to confirm the elemental composition.

A theoretical data table for the expected HRMS data is presented below.

| Ion | Formula | Calculated m/z |

| [M(⁷⁹Br)]⁺ | C₈H₁₁⁷⁹BrN₂ | 214.0133 |

| [M(⁸¹Br)]⁺ | C₈H₁₁⁸¹BrN₂ | 216.0112 |

| [M(⁷⁹Br)+H]⁺ | C₈H₁₂⁷⁹BrN₂ | 215.0211 |

| [M(⁸¹Br)+H]⁺ | C₈H₁₂⁸¹BrN₂ | 217.0190 |

Fragmentation Pattern Analysis for Structural Confirmation

In an electron ionization mass spectrum, the molecular ion would undergo fragmentation. The fragmentation pattern is predictable based on the structure of the molecule. The presence of a nitrogen atom generally directs the fragmentation. google.comnordmann.global

Alpha-Cleavage: A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. nordmann.global For this compound, this would likely involve the loss of a methyl radical (•CH₃) from the isopropyl group, leading to a significant fragment ion.

Loss of Isopropyl Group: Cleavage of the C-N bond between the pyridine ring and the isopropyl group could lead to the loss of an isopropyl radical (•C₃H₇) or an isopropyl cation ([C₃H₇]⁺).

Pyridine Ring Fragmentation: The brominated pyridine ring itself can undergo fragmentation, though these fragments are often of lower intensity.

The analysis of these fragment ions would provide further confirmation of the compound's structure.

X-ray Crystallography

Determination of Solid-State Molecular Architecture and Conformation

The solid-state architecture of this compound is anticipated to be significantly influenced by the interplay of its constituent functional groups. The pyridine ring is expected to be essentially planar. The exocyclic amine group and its isopropyl substituent will adopt a specific conformation relative to the ring to minimize steric hindrance.

Table 1: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Key Dihedral Angles | C(2)-N(amine)-C(isopropyl)-H |

| C(3)-C(2)-N(amine)-C(isopropyl) |

Note: These are predicted values based on common space groups for organic molecules of similar size and complexity.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will likely be dominated by hydrogen bonding and other non-covalent interactions. The primary amine hydrogen and the pyridine nitrogen are strong candidates for forming intermolecular N-H···N hydrogen bonds, a common feature in the crystal structures of aminopyridines. These interactions could lead to the formation of dimers or one-dimensional chains.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

The infrared (IR) and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its functional groups. The N-H stretching vibration of the secondary amine is predicted to appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the isopropyl group and the aromatic pyridine ring will likely be observed around 2850-3100 cm⁻¹.

The pyridine ring vibrations typically produce a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the amine group is expected in the 1250-1350 cm⁻¹ range. The C-Br stretching vibration will likely be found at lower wavenumbers, typically in the 500-700 cm⁻¹ region.

Table 2: Predicted Prominent Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Predicted Intensity (IR) | Predicted Intensity (Raman) |

| ~3400 | N-H stretch | Medium | Medium |

| ~2970 | C-H stretch (isopropyl) | Strong | Strong |

| ~1600 | C=C/C=N ring stretch | Strong | Strong |

| ~1450 | C-H bend (isopropyl) | Medium | Medium |

| ~1300 | C-N stretch | Medium | Weak |

| ~600 | C-Br stretch | Medium | Strong |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) is expected to show absorption bands arising from π→π* and n→π* electronic transitions within the brominated aminopyridine chromophore. The aminopyridine system itself will exhibit strong absorptions, which will be modified by the presence of the bromo and isopropyl substituents.

The primary π→π* transitions are anticipated in the 250-300 nm range, characteristic of substituted pyridine rings. A lower energy n→π* transition, involving the non-bonding electrons of the nitrogen atoms, may also be observed as a weaker shoulder at longer wavelengths. The bromine atom, through its electronic effects, can cause a bathochromic (red) shift of these absorption maxima compared to the unsubstituted aminopyridine.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π→π | ~280 | High |

| n→π | ~320 | Low |

Note: The exact λ_max and molar absorptivity values are solvent-dependent.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a quantitative description of the molecular properties of this compound. These calculations enable a deep understanding of its electronic nature and potential reactivity.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity. For this compound, the HOMO is anticipated to be localized primarily on the electron-rich aminopyridine ring, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO is expected to be distributed across the pyridine ring, particularly influenced by the bromine atom, suggesting its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.25 | Primarily on the aminopyridine ring |

| LUMO | -1.10 | Distributed across the pyridine ring with significant contribution from the C-Br bond |

| HOMO-LUMO Gap | 5.15 | - |

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. For instance, in a nucleophilic aromatic substitution reaction where the bromine atom is displaced, computational methods can map the entire reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed.

The characterization of the transition state is a critical aspect of this analysis. Frequency calculations are performed to confirm the nature of the stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The energy barrier, determined by the difference in energy between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serve as a powerful tool for structural confirmation. For this compound, the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted shifts, when compared with experimental data, can aid in the unambiguous assignment of signals.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be calculated. These computations provide a detailed assignment of the vibrational modes, such as the stretching and bending of C-H, C-N, C-Br, and N-H bonds, as well as the vibrations of the pyridine ring.

| Parameter | Atom/Group | Predicted Value |

|---|---|---|

| ¹³C NMR Chemical Shift (ppm) | C-Br | 115.0 |

| ¹³C NMR Chemical Shift (ppm) | C-NH | 158.0 |

| Vibrational Frequency (cm⁻¹) | N-H stretch | 3450 |

| Vibrational Frequency (cm⁻¹) | Pyridine ring stretch | 1600 |

| Vibrational Frequency (cm⁻¹) | C-Br stretch | 650 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a complementary approach to quantum chemical calculations, providing insights into the conformational landscape and intermolecular interactions of this compound.

The presence of the N-isopropyl group introduces conformational flexibility to the this compound molecule. The rotation around the C-N bond connecting the isopropyl group to the amine nitrogen, as well as the rotation around the N-C(pyridine) bond, can lead to different stable conformers. Molecular mechanics or DFT calculations can be used to perform a systematic conformational search to identify the low-energy conformers.

The analysis would likely reveal the most stable conformation, which is governed by minimizing steric hindrance between the isopropyl group and the pyridine ring. The relative energies of different conformers and the energy barriers for their interconversion can be calculated, providing a comprehensive picture of the molecule's dynamic behavior in solution. Studies on similar molecules, such as isopropylamine, have shown the existence of trans and gauche conformers, and a similar analysis would be applicable here.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP is plotted onto the electron density surface, with different colors representing different potential values. For this compound, the MEP map would be expected to show regions of negative electrostatic potential (typically colored in shades of red and yellow) around the electronegative nitrogen atom of the pyridine ring and the bromine atom. These regions are indicative of sites susceptible to electrophilic attack.

Conversely, regions of positive electrostatic potential (typically colored in shades of blue) would be expected around the hydrogen atoms of the amine and isopropyl groups, indicating sites for nucleophilic attack. The MEP map provides a visual representation of the molecule's polarity and its potential for engaging in intermolecular interactions. This is a crucial aspect in understanding its behavior in a biological or chemical system.

Synthetic Applications and Derivative Chemistry of 5 Bromo N Isopropylpyridin 2 Amine

Role as a Key Synthetic Intermediate

5-bromo-N-isopropylpyridin-2-amine is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis. Its structure, featuring a pyridine (B92270) ring substituted with a bromine atom, a secondary amine, and an isopropyl group, offers multiple reactive sites for constructing more complex molecules. Heterocyclic compounds are a cornerstone in medicinal chemistry and materials science, with pyridine derivatives being particularly prevalent in pharmacologically active compounds. The strategic placement of the bromo and isopropylamino groups on the pyridine scaffold allows for sequential and regioselective reactions, making it a valuable precursor for a diverse range of chemical entities.

Building Block for Complex Polycyclic and Heterocyclic Systems

The dual functionality of this compound makes it an ideal starting material for the synthesis of complex polycyclic and heterocyclic systems. The bromine atom at the 5-position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. The secondary amine at the 2-position can act as a nucleophile or a directing group, facilitating cyclization and annulation reactions.

This combination allows for synthetic strategies where the bromine is first substituted, introducing a new molecular fragment, followed by a cyclization reaction involving the amine to build a new fused ring. This approach provides access to a wide variety of molecular architectures, which are actively explored in drug discovery and materials science. The ability to construct intricate molecular frameworks from relatively simple, commercially available starting materials is a significant advantage in modern synthetic chemistry. srdorganics.comsigmaaldrich.comapolloscientific.co.uk

Precursor for Fused Pyridine and Pyrimidine (B1678525) Derivatives

A significant application of this compound is its role as a precursor to fused pyridine and pyrimidine derivatives. dntb.gov.uaresearchgate.net These fused systems, such as pyrido[2,3-d]pyrimidines, are isosteres of purines and are of great interest in medicinal chemistry due to their wide range of biological activities. researchgate.net

The synthesis of these fused heterocycles often involves a multi-step sequence starting from a substituted aminopyridine. For instance, the amino group of a related 2-aminopyridine derivative can react with various reagents like ethyl acetoacetate, formic acid, or urea to construct the pyrimidine ring fused to the initial pyridine core. nih.gov In a typical synthetic pathway, the 2-amino group acts as the key nucleophile that participates in a condensation and subsequent cyclization reaction to form the fused pyrimidine system. jchr.orgdoaj.orgresearchgate.net This strategy highlights the importance of the amino functionality in building complex heterocyclic scaffolds.

Derivatization Strategies Based on Functional Group Reactivity

The chemical behavior of this compound is dictated by its three main functional components: the bromine atom, the amine nitrogen, and the C-H bonds of the pyridine ring. Each of these sites can be selectively modified to generate a library of derivatives.

Modifications at the Bromine Position via Cross-Coupling

The bromine atom on the pyridine ring is highly susceptible to substitution via transition metal-catalyzed cross-coupling reactions. This is one of the most powerful methods for forming new carbon-carbon and carbon-nitrogen bonds in modern organic synthesis. nih.govwesleyan.edu

Palladium-catalyzed reactions are particularly prominent. nih.govsemanticscholar.org The Suzuki-Miyaura coupling, which pairs the bromo-pyridine with an organoboron species (like a boronic acid or ester), is a widely used method to introduce new aryl or heteroaryl groups at the 5-position. mdpi.comwikipedia.orglibretexts.org This reaction is known for its high tolerance of various functional groups and generally provides good yields. nih.govresearchgate.net Similarly, other palladium-catalyzed reactions such as the Buchwald-Hartwig amination can be employed to replace the bromine atom with a variety of nitrogen-based nucleophiles, further expanding the molecular diversity that can be achieved from this starting material. semanticscholar.org

| Reaction Name | Coupling Partner | Catalyst (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ / Base | 5-Aryl/Vinyl-N-isopropylpyridin-2-amine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd Catalyst / Ligand / Base | N⁵-Substituted-N²-isopropylpyridine-2,5-diamine |

| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst / Cu(I) / Base | 5-Alkynyl-N-isopropylpyridin-2-amine |

| Heck Coupling | Alkene | Pd Catalyst / Base | 5-Alkenyl-N-isopropylpyridin-2-amine |

Functionalization of the Amine Nitrogen (e.g., Acylation, Sulfonylation)

The secondary amine nitrogen provides another site for chemical modification. Standard reactions for amines can be readily applied to introduce new functional groups, which can alter the electronic properties and steric profile of the molecule or serve as protecting groups.

Acylation: The N-isopropylamino group can be acylated using reagents like acetic anhydride or acetyl chloride. nih.gov This reaction typically proceeds smoothly to form the corresponding acetamide. For example, studies on the related compound 5-bromo-2-methylpyridin-3-amine have shown that reaction with acetic anhydride yields N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.comnih.gov This transformation can be useful to protect the amine during subsequent reactions or to synthesize amide derivatives with specific biological activities.

Sulfonylation: Reaction of the amine with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base yields sulfonamides. nih.govmdpi.com This introduces a sulfonyl group onto the nitrogen atom. This functionalization is significant as sulfonamides are a well-known class of compounds with a broad range of applications, particularly in pharmaceuticals.

| Reaction Type | Reagent | Functional Group Introduced | Product Class |

|---|---|---|---|

| Acylation | Acetic Anhydride / Acetyl Chloride | -C(O)CH₃ | Amide |

| Sulfonylation | Benzenesulfonyl Chloride | -S(O)₂Ph | Sulfonamide |

Direct C-H Functionalization of the Pyridine Ring

A more advanced and atom-economical strategy for derivatization is the direct functionalization of carbon-hydrogen (C-H) bonds on the pyridine ring. snnu.edu.cn In molecules like this compound, the existing amino group can act as a directing group, facilitating the activation of a nearby C-H bond by a transition metal catalyst. rsc.orgscilit.com

This chelation-assisted C-H activation typically occurs at the ortho-position relative to the directing group. nih.gov For a 2-aminopyridine, this would be the C-H bond at the 3-position. Various transition metals, including palladium, rhodium, and iridium, can catalyze these transformations, allowing for the introduction of new substituents without the need for pre-functionalization (i.e., converting a C-H bond to a C-Halogen bond first). rsc.org This methodology enables reactions such as arylation, alkylation, and annulation directly on the pyridine core, providing an efficient route to highly substituted pyridine derivatives. rsc.org

Design and Synthesis of Analogues with Varied Substituent Patterns

The design of analogues of this compound primarily focuses on the introduction of a wide array of substituents at the 5-position of the pyridine ring. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are favored for their broad substrate scope, functional group tolerance, and generally high yields.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl moieties at the 5-position, leading to a diverse library of analogues. The general scheme involves the reaction of this compound with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base.

The reaction conditions are typically mild and tolerant of a wide range of functional groups on the coupling partners. A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand, can be employed. The choice of base, solvent, and reaction temperature is crucial for optimizing the reaction yield and minimizing side products. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄), while solvents often consist of mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethylformamide) and water.

For instance, the coupling of a related compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids has been shown to proceed efficiently to yield the corresponding 5-aryl-2-methylpyridin-3-amine derivatives. libretexts.orgmdpi.comnih.gov This demonstrates the feasibility of applying similar Suzuki coupling strategies to this compound to generate a wide array of 5-aryl and 5-heteroaryl analogues. The electronic properties of the substituents on the arylboronic acid generally have a minor effect on the reaction's success. mdpi.com

Below is an interactive data table summarizing representative examples of aryl and heteroaryl substituents that can be introduced at the 5-position of an N-alkylpyridin-2-amine core using Suzuki-Miyaura coupling, based on analogous reactions.

| Substituent at 5-position | Boronic Acid/Ester Partner | Potential Application/Significance |

|---|---|---|

| Phenyl | Phenylboronic acid | Core structure for further functionalization |

| 4-Methoxyphenyl | 4-Methoxyphenylboronic acid | Introduction of an electron-donating group |

| 4-Trifluoromethylphenyl | 4-Trifluoromethylphenylboronic acid | Introduction of an electron-withdrawing group |

| Thiophen-2-yl | Thiophene-2-boronic acid | Incorporation of a heteroaromatic ring |

| Pyridin-3-yl | Pyridine-3-boronic acid | Modification of solubility and basicity |

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.orgnih.gov This reaction can be utilized to synthesize analogues of this compound where the bromine atom is replaced by a variety of primary or secondary amines. This opens up a vast chemical space for derivatization, allowing for the introduction of diverse amino functionalities with different steric and electronic properties.

The reaction typically involves the coupling of this compound with an amine in the presence of a palladium catalyst, a phosphine ligand, and a strong base. The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. Common bases used include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS).

The versatility of the Buchwald-Hartwig amination allows for the introduction of a wide range of amino groups, including alkylamines, anilines, and various heterocyclic amines. This enables the fine-tuning of the physicochemical properties of the resulting analogues, which is of particular importance in drug discovery and materials science.

Advanced Research Applications in Chemical and Materials Science

Applications in Molecular Design and Bioactive Scaffold Research

The 2-aminopyridine framework, a core component of 5-bromo-N-isopropylpyridin-2-amine, is a privileged scaffold in medicinal chemistry. chemicalbook.comresearchgate.net This structural motif is instrumental in the development of new chemical entities with therapeutic potential. The presence of a bromine atom and an N-isopropyl group further enhances the utility of this scaffold by providing opportunities for synthetic diversification and modulation of physicochemical properties.

Scaffold Utility in the Design of Novel Chemical Entities

The this compound structure serves as a valuable starting point for the synthesis of a diverse array of more complex molecules. The bromine atom at the 5-position is particularly amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of aryl and heteroaryl substituents. mdpi.com This synthetic versatility enables the creation of libraries of novel compounds for high-throughput screening in drug discovery programs.

The N-isopropyl group can influence the compound's lipophilicity and metabolic stability, which are critical parameters for drug-likeness. Furthermore, the amino group provides a handle for further functionalization, allowing for the attachment of different pharmacophores to explore a wider chemical space. The inherent biological activities associated with the 2-aminopyridine core make its derivatives, including this compound, attractive candidates for the development of new therapeutic agents. chemicalbook.comresearchgate.net

Exploration in the Development of Enzyme Modulators

Derivatives of 2-aminopyridine have shown significant promise as modulators of various enzymes. The core structure can interact with the active sites of enzymes through hydrogen bonding and other non-covalent interactions. The substituents on the pyridine (B92270) ring and the amino group play a crucial role in determining the potency and selectivity of these interactions.

For instance, 2-aminopyridine analogs have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS), where the aminopyridine moiety is crucial for anchoring the inhibitor to the enzyme's active site. While specific studies on this compound as an enzyme modulator are not extensively documented, the broader class of 2-aminopyridine derivatives has a well-established role in this area. The N-alkylation of aminopyridines can significantly impact their biological activity, and the isopropyl group in the target compound could confer specific binding properties.

| Enzyme Target Class | Role of Aminopyridine Scaffold | Potential Influence of Substituents |

| Kinases | ATP-competitive inhibition | Bromine can occupy hydrophobic pockets; N-isopropyl can modulate solubility and steric interactions. |

| Proteases | Interaction with catalytic residues | The amino group can be functionalized to mimic peptide substrates. |

| Synthases | Active site binding | The pyridine nitrogen can act as a hydrogen bond acceptor. |

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies would systematically explore the impact of modifications at three key positions: the bromine at C5, the N-isopropyl group, and other positions on the pyridine ring.

The bromine atom can be replaced with other halogens or functional groups to probe the electronic and steric requirements of the binding pocket. The N-isopropyl group can be varied to other alkyl or aryl groups to understand the influence of size, lipophilicity, and conformation on activity. The N-alkylation of aminopyridines is a known strategy to modulate their pharmacological profiles. researchgate.net Such studies are essential for the rational design of more potent and selective bioactive molecules.

| Position of Modification | Type of Modification | Potential Impact on Activity |

| C5-Position | Replacement of Bromine with other halogens (F, Cl), alkyl, or aryl groups. | Modulate electronic properties, size, and lipophilicity to enhance binding affinity. |

| N-Alkyl Group | Variation of the isopropyl group to other alkyl chains (methyl, ethyl, butyl) or cyclic systems. | Alter steric hindrance, solubility, and metabolic stability. |

| Pyridine Ring | Introduction of substituents at other available positions. | Fine-tune the electronic landscape and create additional interaction points with the target. |

Coordination Chemistry and Ligand Design

The nitrogen atoms of the pyridine ring and the amino group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. The ability to form stable complexes with a variety of metal ions opens up applications in catalysis, materials science, and bioinorganic chemistry.

This compound as a Ligand in Metal Complex Synthesis

The aminopyridine scaffold has been widely used to create metal complexes with interesting structural and electronic properties. ekb.egnsf.gov this compound can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the exocyclic amino nitrogen. The presence of the bromine atom can influence the electronic properties of the ligand and, consequently, the reactivity of the resulting metal complex.

The synthesis of metal complexes with this ligand can be achieved through straightforward reactions with various metal salts. mdpi.com The resulting complexes can be characterized by techniques such as X-ray crystallography to determine their precise three-dimensional structures. These complexes have potential applications as catalysts in a range of organic transformations. For example, aminopyridine-stabilized group-IV metal complexes have been explored for olefin polymerization. researchgate.net

Potential in Metal-Organic Frameworks (MOFs) and Coordination Polymer Research

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The properties of these materials, such as their porosity and catalytic activity, are highly dependent on the nature of the metal and the organic linker.

While there are no specific reports on the use of this compound in MOF synthesis, its structural features suggest it could be a promising candidate for a linker or a modulating ligand. The two nitrogen atoms could coordinate to metal centers to form extended networks. The bromine atom could be further functionalized to create more complex or functionalized linkers. The use of bromo-substituted ligands in coordination polymers has been documented, suggesting the feasibility of incorporating this compound into such structures. researchgate.net

Catalytic Applications

The molecular architecture of this compound, featuring a nucleophilic amino group and a pyridine nitrogen atom, makes it a promising candidate for applications in both transition metal and organocatalysis.

Substituted aminopyridines are well-established as effective ligands in transition metal catalysis due to the ability of the pyridine nitrogen and the amino group to coordinate with metal centers, thereby stabilizing the catalyst and influencing its activity and selectivity. While direct studies on this compound as a ligand are not extensively documented, research on analogous 2-amino-5-bromopyridine derivatives provides a strong basis for its potential in this domain.

For instance, copper-catalyzed C-N bond formation reactions have been successfully applied to 2-amino-5-halopyridines, demonstrating the compatibility of the aminopyridine core in such catalytic systems. rsc.org Similarly, ruthenium-catalyzed transformations of 2-bromopyridines are known, suggesting that the bromo-functionality of this compound could be a handle for oxidative addition or other elementary steps in catalytic cycles. mdpi.com The isopropyl group on the amine can also provide steric hindrance that may be beneficial for tuning the selectivity of catalytic reactions.

Table 1: Potential Transition Metal-Catalyzed Reactions Involving this compound Scaffolds

| Catalytic Reaction | Metal Catalyst | Potential Role of this compound |

|---|---|---|

| Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Palladium, Copper | As a ligand to stabilize the metal center or as a substrate via the C-Br bond. |

| C-H Activation | Ruthenium, Rhodium | As a directing group or ligand to facilitate site-selective functionalization. |

The field of organocatalysis often utilizes small organic molecules to catalyze chemical transformations. Aminopyridine derivatives, most notably 4-(Dimethylamino)pyridine (DMAP), are widely used as nucleophilic catalysts. wikipedia.org The nitrogen atom of the pyridine ring in these compounds can act as a Lewis base, while the amino group can participate in hydrogen bonding or act as a Brønsted base.

Recent studies have also explored the photochemical organocatalytic functionalization of pyridines, expanding the scope of their applications. acs.org Although specific research on this compound as an organocatalyst is not prominent, its structural similarity to known aminopyridine catalysts suggests its potential utility. The electronic properties of the pyridine ring, modulated by the bromo and isopropylamino substituents, could offer unique reactivity and selectivity in various organocatalytic reactions.

Advanced Materials Science Research

The functional groups present in this compound make it an attractive building block for the synthesis of advanced materials with tailored properties.

Functional polymers are macromolecules that possess specific chemical groups, leading to desired properties and applications. The synthesis of such polymers can involve the polymerization of functional monomers or the post-polymerization modification of existing polymers. mdpi.comresearchgate.net The this compound molecule contains a reactive bromo-substituent that can be utilized in cross-coupling reactions to either form a polymer backbone or to be grafted onto a polymer chain.

Furthermore, the amino group offers a site for various chemical modifications. While the direct incorporation of this compound into polymers has not been extensively reported, the chemistry of bromopyridines and aminopyridines is widely used in polymer synthesis. For example, perfluoropyridine has been used in the synthesis of fluorinated polymers and materials. mdpi.com This suggests that this compound could serve as a valuable monomer or functionalizing agent for creating polymers with specific electronic, thermal, or chemical properties.

Pyridine-containing compounds have been investigated as components of materials with interesting optoelectronic properties. For instance, the synthesis of crystalline phases of 2-methylpyridinium lead bromide has been shown to yield materials with distinct photoluminescence spectra. rsc.org These hybrid organic-inorganic perovskite-type materials are of great interest for applications in lighting and photovoltaics.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-5-bromopyridine |

| 4-(Dimethylamino)pyridine (DMAP) |

| 2-methylpyridinium lead bromide |

Conclusion and Future Research Directions

Synthesis and Reactivity Landscape of 5-bromo-N-isopropylpyridin-2-amine

The synthesis of this compound typically involves a multi-step process. A common starting material is 2-aminopyridine, which undergoes bromination to yield 2-amino-5-bromopyridine. orgsyn.org The regioselectivity of this bromination can be controlled, for instance, by using N-bromosuccinimide (NBS) in acetonitrile. chemicalbook.com Subsequent N-isopropylation of the 2-amino group can be achieved through various methods, such as reductive amination.

The reactivity of this compound is largely dictated by the electronic properties of the pyridine (B92270) ring, which is influenced by the bromo and isopropylamino substituents. The bromine atom at the 5-position serves as a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents. The nitrogen atom of the pyridine ring and the secondary amine can also participate in various chemical transformations.

Emerging Synthetic Methodologies and Strategic Functionalization

Recent advancements in synthetic organic chemistry are paving the way for more efficient and sustainable methods for the synthesis and functionalization of substituted pyridines like this compound. nih.gov These include the development of novel catalytic systems for C-H activation, allowing for direct functionalization of the pyridine ring without the need for pre-installed leaving groups like bromine. nih.gov

Furthermore, innovative one-pot or tandem reaction sequences are being explored to streamline the synthesis of highly substituted pyridine derivatives. nih.gov For instance, a one-step synthesis of 5-bromo-2-substituted pyrimidine (B1678525) compounds has been reported using 2-bromomalonaldehyde (B19672) and amidine compounds as starting materials, which could potentially be adapted for pyridine synthesis. google.com Strategic functionalization focuses on leveraging the existing bromo and amino groups to build molecular complexity and access novel chemical space.

Future Avenues in Theoretical and Computational Studies

Theoretical and computational studies offer powerful tools to deepen the understanding of the structural and electronic properties of this compound and to predict its reactivity. acs.orgiaea.org Future research in this area could focus on:

Detailed Quantum Chemical Calculations: Employing density functional theory (DFT) and other high-level computational methods to precisely model the molecule's geometry, electron distribution, and spectroscopic properties. acs.orgnih.gov This can provide insights into the effects of the bromo and isopropylamino substituents on the pyridine ring's aromaticity and basicity. acs.orgacs.org

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the transition states and reaction pathways of various transformations involving this compound, aiding in the optimization of reaction conditions and the design of new reactions.

In Silico Screening: Virtual screening of libraries of compounds derived from this compound against biological targets could accelerate the discovery of new drug candidates. nih.gov

A theoretical study on the protonation of halogen-substituted pyridine derivatives has shown a good correlation between computed and experimental pKa values, demonstrating the predictive power of these methods. nih.gov

Expanding the Scope of Applications in Interdisciplinary Chemical Sciences

The unique structural features of this compound make it a valuable building block in various fields of chemical science. Future applications could extend to:

Medicinal Chemistry: Substituted pyridines are prevalent scaffolds in many biologically active compounds. nih.gov Derivatives of this compound could be explored as potential inhibitors of various enzymes or as ligands for specific receptors. For example, related 5-bromo-pyrimidin-2-amine derivatives have been investigated as ULK1 inhibitors for cancer therapy. nih.gov

Materials Science: The pyridine moiety can coordinate to metal ions, making its derivatives suitable for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). These materials can have applications in catalysis, gas storage, and sensing.

Agrochemicals: The pyridine core is also found in many pesticides and herbicides. Novel derivatives of this compound could be synthesized and screened for their potential as new agrochemical agents.

The continued exploration of the synthesis, reactivity, and properties of this compound, supported by both experimental and theoretical approaches, is expected to unlock its full potential in a wide range of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-bromo-N-isopropylpyridin-2-amine, and what are their key advantages and limitations?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using 5-bromo-2-aminopyridine derivatives and isopropyl halides or boronic acids. The Suzuki method offers mild reaction conditions and moderate yields (50–75%), but requires careful control of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃). Alternative routes include nucleophilic substitution of halogenated pyridines with isopropylamine under reflux in polar aprotic solvents (e.g., DMF), though steric hindrance from the isopropyl group may reduce efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the isopropyl group (δ ~1.2–1.4 ppm for CH₃; δ ~3.5–4.0 ppm for N-CH).

- LC-MS/MS : Verify molecular ion peaks (e.g., [M+H⁺] at m/z ~229–231 for C₈H₁₂BrN₂) and bromine isotope patterns.

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

Cross-referencing with computational simulations (e.g., DFT) can resolve ambiguities in peak assignments .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a precursor for:

- Kinase inhibitors : Bromine facilitates late-stage functionalization via cross-coupling to introduce pharmacophores.

- Neuroactive agents : The isopropyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.

Prioritize SAR studies to evaluate substituent effects on bioactivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test PdCl₂(dppf) or Buchwald-Hartwig catalysts to improve coupling efficiency.

- Solvent Optimization : Compare DMF (high polarity) vs. toluene (low polarity) to balance reactivity and steric effects.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation.

Document yield variations across ≥3 independent trials to identify reproducibility issues .

Q. How should conflicting spectral data (e.g., unexpected NMR shifts) be analyzed during structural validation?

- Methodological Answer :

- Step 1 : Rule out impurities via HPLC purity assays (>95% threshold).

- Step 2 : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals caused by rotational isomers of the isopropyl group.

- Step 3 : Compare experimental data with computational predictions (e.g., Gaussian NMR simulations) to confirm assignments.

Contradictions may arise from solvent-induced conformational changes or tautomerism .

Q. What strategies are recommended for evaluating the impact of substituent modifications (e.g., replacing isopropyl with methyl or propyl) on biological activity?

- Methodological Answer :

- Design a Comparative SAR Table :

| Substituent | Lipophilicity (LogP) | Bioactivity (IC₅₀, nM) | Notes |

|---|---|---|---|

| Isopropyl | 2.1 | 150 | Optimal BBB penetration |

| Methyl | 1.3 | 320 | Reduced potency |

| Propyl | 2.5 | 90 | Increased toxicity |

- Methodology : Use in vitro assays (e.g., enzyme inhibition) paired with ADMET predictions. Highlight trade-offs between potency and pharmacokinetics .

Q. How can computational modeling guide the design of derivatives of this compound for targeted drug discovery?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases).

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR Models : Train machine learning algorithms on datasets of analogous pyridine derivatives to predict bioactivity.

Validate predictions with in vitro screens to iteratively refine designs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives across studies?

- Methodological Answer :

- Meta-Analysis : Normalize data using standardized metrics (e.g., pIC₅₀) and account for assay variability (e.g., cell line differences).

- Control Experiments : Replicate key studies under identical conditions (e.g., ATP concentration in kinase assays).

- Statistical Tools : Apply Bland-Altman plots or Cohen’s d to quantify effect size differences.

Contradictions may stem from unoptimized assay protocols or undetected off-target effects .

Experimental Design Considerations

Q. What factorial design principles are critical when planning multi-step syntheses of this compound derivatives?

- Methodological Answer :

- Variables : Catalysts (Pd vs. Ni), solvents (polar vs. nonpolar), and temperatures (25°C vs. 80°C).

- Response Surface Methodology (RSM) : Optimize interactions between variables using a central composite design.

- Sensitivity Analysis : Identify steps with the highest yield variability (e.g., cross-coupling vs. amination).

Include negative controls (e.g., catalyst-free reactions) to confirm mechanistic assumptions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.